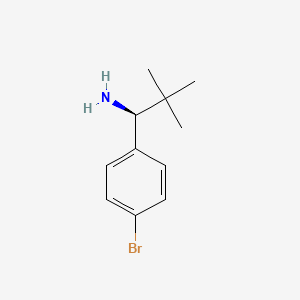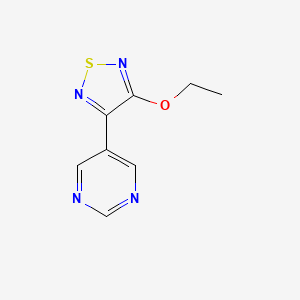
2-Phenyl-1-(pyrimidin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(pyrimidin-2-yl)ethanamine is a compound that features a phenyl group attached to an ethanamine chain, which is further connected to a pyrimidine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject in medicinal chemistry and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine typically involves the reaction of a pyrimidine derivative with a phenyl-substituted ethanamine. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-(pyrimidin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated amine .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(pyrimidin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in inhibiting specific enzymes or pathways in cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of collagen prolyl-4-hydroxylase, leading to reduced collagen synthesis and potential anti-fibrotic effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a phenyl group.
2-Phenylpyrimidine: Lacks the ethanamine chain, making it less versatile in biological applications.
1-(2-Pyridinyl)ethanamine: Contains a pyridine ring instead of a pyrimidine ring, leading to different biological activities.
Uniqueness
2-Phenyl-1-(pyrimidin-2-yl)ethanamine is unique due to its combination of a phenyl group, an ethanamine chain, and a pyrimidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various biological interactions and enhancing its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-phenyl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2 |
InChI-Schlüssel |
SDUPGQBSWSABRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)








